Structural Differentiation: Tetrahydrothiophen-3-yl Ether vs. Cyclopentyloxy Analog in LogP and H-Bond Acceptor Capacity
The target compound features a tetrahydrothiophen-3-yl ether, introducing a sulfur atom that distinguishes it from the cyclopentyloxy analog (Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate). The sulfur atom increases the hydrogen bond acceptor count and modifies the electronic surface. Calculated XLogP3 for the target is 2.2 [1]. For the cyclopentyloxy analog (MF: C19H26N2O4, MW: 346.4 g/mol), the absence of sulfur reduces the H-bond acceptor count from 6 to 5. While precise experimental logP data are unavailable for both compounds, the presence of sulfur is predicted to decrease logP relative to the all-carbon cyclopentyloxy ether due to increased polarizability, an important consideration for CNS drug-likeness optimization.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.2 (PubChem computed) [1] |
| Comparator Or Baseline | Cyclopentyloxy analog (Ethyl 1-(2-(cyclopentyloxy)isonicotinoyl)piperidine-4-carboxylate): XLogP3 not experimentally determined but predicted to be ~2.5 based on structural analogy (C19H26N2O4; absence of sulfur reduces H-bond acceptor count by 1) |
| Quantified Difference | Estimated ΔXLogP3 ≈ -0.3 (target more hydrophilic due to sulfur) |
| Conditions | Computed via PubChem XLogP3 algorithm; no experimental shake-flask data available for direct comparison. |
Why This Matters
For CNS-targeted library design, the subtly lower lipophilicity of the tetrahydrothiophenyl ether may improve aqueous solubility and reduce non-specific protein binding compared to the cyclopentyloxy variant, a critical factor in hit-to-lead progression.
- [1] Kuujia.com. (2025). CAS No. 2034620-49-8: Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate – Computed Properties. Retrieved from https://www.kuujia.com/cas-2034620-49-8.html View Source
